molecular formula C15H26BF4N5O B12700326 1,1'-(6-Oxido-1,3,5-triazine-2,4-diyl)bis(1-methylpiperidinium) tetrafluoroborate(1-) CAS No. 54388-43-1

1,1'-(6-Oxido-1,3,5-triazine-2,4-diyl)bis(1-methylpiperidinium) tetrafluoroborate(1-)

Cat. No.: B12700326
CAS No.: 54388-43-1
M. Wt: 379.21 g/mol
InChI Key: OXKJLXPBCCPGKH-UHFFFAOYSA-N
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Description

1,1’-(6-Oxido-1,3,5-triazine-2,4-diyl)bis(1-methylpiperidinium) tetrafluoroborate(1-) is a chemical compound with the molecular formula C15H26BF4N5O and a molecular weight of 379.2044528. This compound is known for its unique structure, which includes a triazine ring and piperidinium groups, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1,1’-(6-Oxido-1,3,5-triazine-2,4-diyl)bis(1-methylpiperidinium) tetrafluoroborate(1-) involves several steps. One common method includes the reaction of 1-methylpiperidine with a triazine derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1’-(6-Oxido-1,3,5-triazine-2,4-diyl)bis(1-methylpiperidinium) tetrafluoroborate(1-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.

    Substitution: The triazine ring allows for substitution reactions, where different substituents can replace existing groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-(6-Oxido-1,3,5-triazine-2,4-diyl)bis(1-methylpiperidinium) tetrafluoroborate(1-) has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(6-Oxido-1,3,5-triazine-2,4-diyl)bis(1-methylpiperidinium) tetrafluoroborate(1-) involves its interaction with specific molecular targets. The triazine ring and piperidinium groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar compounds to 1,1’-(6-Oxido-1,3,5-triazine-2,4-diyl)bis(1-methylpiperidinium) tetrafluoroborate(1-) include:

    1,3,5-Triazine derivatives: These compounds share the triazine ring structure and exhibit similar chemical properties.

    Piperidinium salts: Compounds with piperidinium groups that have comparable reactivity and applications.

The uniqueness of 1,1’-(6-Oxido-1,3,5-triazine-2,4-diyl)bis(1-methylpiperidinium) tetrafluoroborate(1-) lies in its combination of the triazine ring and piperidinium groups, which confer distinct chemical and biological properties.

Properties

CAS No.

54388-43-1

Molecular Formula

C15H26BF4N5O

Molecular Weight

379.21 g/mol

IUPAC Name

4,6-bis(1-methylpiperidin-1-ium-1-yl)-1,3,5-triazin-2-olate;tetrafluoroborate

InChI

InChI=1S/C15H26N5O.BF4/c1-19(9-5-3-6-10-19)13-16-14(18-15(21)17-13)20(2)11-7-4-8-12-20;2-1(3,4)5/h3-12H2,1-2H3;/q+1;-1

InChI Key

OXKJLXPBCCPGKH-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C[N+]1(CCCCC1)C2=NC(=NC(=N2)[O-])[N+]3(CCCCC3)C

Origin of Product

United States

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